Ethanone, 1-(2,3,5,6-tetrafluoro-4-pyridinyl)-
Overview
Description
Its unique properties make it a valuable tool for studying chemical reactions and developing novel materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,3,5,6-tetrafluoro-4-pyridinyl)- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for Ethanone, 1-(2,3,5,6-tetrafluoro-4-pyridinyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,3,5,6-tetrafluoro-4-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethanone, 1-(2,3,5,6-tetrafluoro-4-pyridinyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new compounds.
Biology: It is utilized in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is employed in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,3,5,6-tetrafluoro-4-pyridinyl)- involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic processes . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-methylpyridine: This compound shares a similar pyridine ring structure with multiple fluorine substitutions.
Ethanone, 1-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl): This compound has a similar ethanone group and multiple fluorine substitutions.
Uniqueness
Ethanone, 1-(2,3,5,6-tetrafluoro-4-pyridinyl)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. These properties make it particularly valuable for certain applications in scientific research and industrial processes.
Properties
IUPAC Name |
1-(2,3,5,6-tetrafluoropyridin-4-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c1-2(13)3-4(8)6(10)12-7(11)5(3)9/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENDQWVLNGUTKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NC(=C1F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544315 | |
Record name | 1-(2,3,5,6-Tetrafluoropyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94220-36-7 | |
Record name | 1-(2,3,5,6-Tetrafluoropyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.